molecular formula C6H3BrN4O2 B8127044 3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8127044
M. Wt: 243.02 g/mol
InChI Key: NMPSLEVHBYTFJY-UHFFFAOYSA-N
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Description

3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 3rd position and a nitro group at the 6th position on the triazolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of hydrazones and chlorinated agents such as N-chlorosuccinimide (NCS) under mild conditions . Another approach utilizes microwave-mediated, catalyst-free synthesis, where enaminonitriles and benzohydrazides react in dry toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be employed.

    Oxidation: Strong oxidizing agents may be used, although specific conditions are less frequently reported.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Formation of 3-amino-6-nitro-[1,2,4]triazolo[4,3-a]pyridine.

    Oxidation: Potential formation of oxidized derivatives, though specific products are less documented.

Scientific Research Applications

3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with biological molecules. The bromine atom may facilitate binding to specific enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a bromine atom and a nitro group on the triazolopyridine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

3-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-6-9-8-5-2-1-4(11(12)13)3-10(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPSLEVHBYTFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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